Quin C1

Descripción general

Descripción

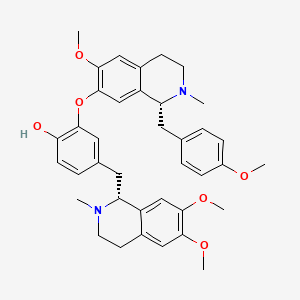

Quin C1 es un agonista selectivo y potente para el receptor 2 de péptidos formilados (FPR2/ALX). Es conocido por su actividad antiinflamatoria, particularmente en la reducción de la producción de neutrófilos y linfocitos en el líquido de lavado broncoalveolar y la disminución de la expresión del factor de necrosis tumoral alfa, interleucina-1 beta, quimiocina derivada de queratinocitos y factor de crecimiento transformante beta 1 . This compound se utiliza principalmente en el estudio de la lesión pulmonar .

Aplicaciones Científicas De Investigación

Quin C1 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

Quin C1 ejerce sus efectos actuando como agonista del receptor 2 de péptidos formilados (FPR2/ALX). Este receptor participa en la regulación de las respuestas inflamatorias. This compound reduce significativamente el recuento de neutrófilos y linfocitos en el líquido de lavado broncoalveolar, disminuye la expresión de citocinas inflamatorias como el factor de necrosis tumoral alfa, la interleucina-1 beta, la quimiocina derivada de queratinocitos y el factor de crecimiento transformante beta 1, y disminuye la deposición de colágeno en el tejido pulmonar . Los efectos antiinflamatorios del compuesto se atribuyen a su capacidad para modular la actividad de FPR2/ALX .

Análisis Bioquímico

Biochemical Properties

Quin C1 plays a crucial role in biochemical reactions as a highly specific agonist for formyl peptide receptor 2 (FPR2/ALX). This receptor is a G protein-coupled receptor involved in various immune responses. This compound interacts with FPR2/ALX, leading to the modulation of inflammatory responses. The compound has been shown to reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor α (TNF-α), interleukin-1β (IL-1β), and transforming growth factor β1 (TGF-β1) . These interactions highlight the potential of this compound in regulating immune responses and inflammation.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In studies involving mouse models of bleomycin-induced lung injury, this compound was found to reduce neutrophil and lymphocyte counts in bronchoalveolar lavage fluid, indicating its anti-inflammatory properties . Additionally, this compound decreased collagen deposition in lung tissue, suggesting its potential role in mitigating fibrosis. The compound influences cell signaling pathways, gene expression, and cellular metabolism, thereby modulating immune responses and reducing inflammation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the FPR2/ALX receptor. This interaction triggers a cascade of signaling events that lead to the inhibition of pro-inflammatory cytokine production and the reduction of immune cell infiltration . This compound’s ability to modulate FPR2/ALX activity highlights its potential as a therapeutic agent for inflammatory conditions. The compound’s mechanism of action includes enzyme inhibition, receptor activation, and changes in gene expression, all of which contribute to its anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound maintains its stability and efficacy over extended periods of treatment . The compound’s protective effects against lung injury were most pronounced when administered early in the inflammatory process. Long-term studies have indicated that this compound’s anti-inflammatory properties persist, but its ability to prevent fibrosis diminishes if treatment is delayed . These findings underscore the importance of timely administration for optimal therapeutic outcomes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving mice, a dosage of 0.2 mg/day was found to be effective in reducing inflammation and preventing lung injury . Higher doses did not significantly enhance the compound’s protective effects, suggesting a threshold beyond which no additional benefits are observed. At high doses, this compound did not exhibit toxic or adverse effects, indicating its safety profile in preclinical studies .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate immune responses and inflammation. The compound interacts with enzymes and cofactors associated with the FPR2/ALX receptor, modulating metabolic flux and influencing metabolite levels . These interactions contribute to the compound’s ability to regulate cytokine production and immune cell activity, highlighting its potential as a therapeutic agent for inflammatory conditions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it exerts its anti-inflammatory effects . This compound’s distribution within tissues is crucial for its therapeutic efficacy, as it ensures that the compound reaches areas of inflammation and injury.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments and organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound interacts with its target receptors and enzymes, thereby modulating immune responses and reducing inflammation. The compound’s subcellular distribution is essential for its therapeutic effects and highlights its potential as a targeted anti-inflammatory agent.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

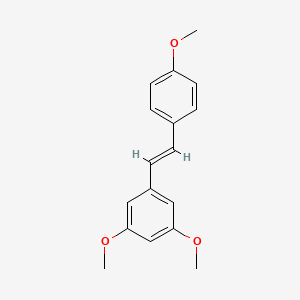

Quin C1 se puede sintetizar a través de la condensación de aroil- y heteroaroilhidrazidas de ácido antranílico con varios aldehídos como el cinámico, el crotónico y el 4-hidroxi-3-metoxibenzoico . La reacción típicamente implica calentamiento en etanol o dimetilformamida (DMF) a temperatura ambiente . Otro método implica la condensación de hidrazida antranílica con anhídridos ácidos, seguido de calentamiento con aldehídos en acetonitrilo .

Métodos de Producción Industrial

Si bien los métodos de producción industrial específicos para this compound no están ampliamente documentados, los métodos de síntesis mencionados anteriormente se pueden escalar para la producción industrial. El uso de reacciones de condensación eficientes y solventes apropiados puede facilitar la síntesis a gran escala.

Análisis De Reacciones Químicas

Tipos de Reacciones

Quin C1 experimenta varias reacciones químicas, que incluyen:

Reacciones de Condensación: La formación de this compound implica reacciones de condensación con aldehídos.

Oxidación y Reducción:

Reactivos y Condiciones Comunes

Condiciones: Calentamiento en etanol, DMF o acetonitrilo.

Productos Mayores

Los principales productos formados a partir de estas reacciones son derivados de 4-oxo-1,2,3,4-tetrahidroquinazolina, que son análogos de this compound .

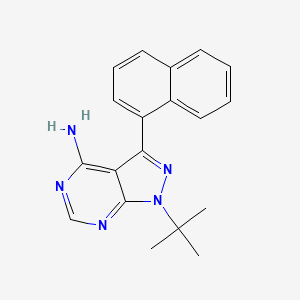

Comparación Con Compuestos Similares

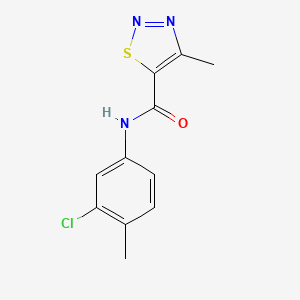

Quin C1 se compara con otros compuestos similares, particularmente aquellos que también son agonistas del receptor 2 de péptidos formilados (FPR2/ALX). Algunos compuestos similares incluyen:

4-butoxi-N-[2-(4-metoxifenil)-4-oxo-1,4-dihidro-2H-quinazolin-3-il]benzamida: Conocido por sus propiedades antiinflamatorias.

2-aril-2,3-dihidroquinazolin-4(1H)-onas: Poseen actividad anticancerígena.

Singularidad

This compound es único debido a su alta especificidad y potencia como agonista de FPR2/ALX, lo que lo hace particularmente efectivo para reducir la inflamación y la infiltración de leucocitos en el tejido pulmonar .

Propiedades

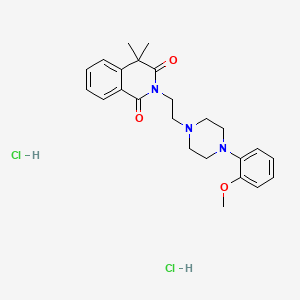

IUPAC Name |

4-butoxy-N-[2-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O4/c1-3-4-17-33-21-15-11-19(12-16-21)25(30)28-29-24(18-9-13-20(32-2)14-10-18)27-23-8-6-5-7-22(23)26(29)31/h5-16,24,27H,3-4,17H2,1-2H3,(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XORVAHQXRDLSFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NN2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

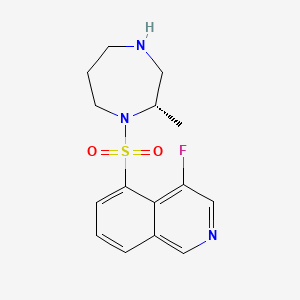

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(methanesulfonamido)-N-methyl-N-[2-[methyl-(1-methylbenzimidazol-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B1663668.png)

![3-[bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B1663677.png)